molecular formula C15H18F2N6S B6456582 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549045-59-0

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B6456582
CAS No.: 2549045-59-0
M. Wt: 352.4 g/mol
InChI Key: XJJMYCUZKLQQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a synthetic organic compound of significant interest in medicinal chemistry and pre-clinical research. Its molecular structure integrates key pharmacophoric elements, including a piperazine linker, a 1,3,4-thiadiazole unit, and a difluoromethyl-substituted pyrimidine core. The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, known to contribute to binding affinity and pharmacokinetic properties in therapeutic agents . This compound is supplied as a high-purity material intended for research applications exclusively. It is ideal for in vitro biological screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) in novel drug discovery programs. Researchers can utilize this chemical as a key intermediate or a reference standard in developing new active molecules. All information provided is for research purposes only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-cyclopropyl-5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6S/c1-9-18-11(13(16)17)8-12(19-9)22-4-6-23(7-5-22)15-21-20-14(24-15)10-2-3-10/h8,10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJMYCUZKLQQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(S3)C4CC4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16_{16}H20_{20}N4_4S
  • Molecular Weight : 300.4 g/mol
  • CAS Number : 2322098-93-9

This compound features a pyrimidine ring substituted with difluoromethyl and a piperazine moiety linked to a thiadiazole unit, which is crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps, often starting from commercially available precursors. The general synthetic route includes:

  • Formation of Thiadiazole : The cyclopropyl group is introduced to the thiadiazole ring through appropriate coupling reactions.
  • Piperazine Linkage : The thiadiazole is then linked to a piperazine derivative.
  • Pyrimidine Modification : The difluoromethyl group is introduced at the 6-position of the pyrimidine ring.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing similar scaffolds have shown inhibition of cell proliferation in various cancer cell lines such as MCF-7 and HCT-116. The mechanism often involves the modulation of key signaling pathways such as ERK and AKT, leading to apoptosis and cell cycle arrest.

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-73.91ERK pathway inhibition
Compound BHCT-1160.53Tubulin polymerization inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures possess broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to inhibit bacterial growth by interfering with essential metabolic pathways.

Study 1: Antitumor Evaluation

A study published in 2022 focused on a series of pyrimidine derivatives, including those structurally related to our compound. These derivatives were tested against various tumor cell lines, revealing promising results in inhibiting cell growth through apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Antibacterial Assessment

In another investigation, synthesized piperazine derivatives were assessed for their antibacterial efficacy against multiple strains. The results showed notable inhibition zones in agar diffusion assays, indicating significant antibacterial potential .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a lead compound in drug development. Its structural characteristics suggest promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have indicated that derivatives of thiadiazole compounds exhibit significant antibacterial effects against various pathogens. The incorporation of the piperazine moiety enhances this activity, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research has shown that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes and receptors involved in tumor growth. The mechanism often involves the modulation of signaling pathways critical for cell survival and division .

Biological Interactions

The compound's design allows it to interact with biological macromolecules, such as proteins and nucleic acids:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, disrupting metabolic pathways in pathogens or cancer cells. This inhibition can lead to apoptosis in malignant cells or reduced virulence in bacteria .
  • Receptor Modulation : The piperazine group can facilitate binding to neurotransmitter receptors, suggesting potential applications in neuropharmacology. This could pave the way for treatments addressing neurological disorders.

Material Science

Beyond biological applications, this compound can serve as a building block for synthesizing more complex molecules with specific chemical properties. Its unique structure allows researchers to explore new materials with tailored functionalities, such as:

  • Polymeric Materials : Incorporating the compound into polymer matrices could enhance their mechanical properties or introduce bioactivity, useful in biomedical applications.

Case Studies

Several studies have explored the synthesis and application of similar compounds:

  • Synthesis of Thiadiazole Derivatives : A study synthesized various thiadiazole-piperazine derivatives and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the thiadiazole ring significantly influenced antimicrobial efficacy .
  • Anticancer Activity Assessment : Another research effort focused on evaluating the anticancer properties of pyrimidine derivatives containing thiadiazole moieties. The findings demonstrated substantial cytotoxic effects against several cancer cell lines, highlighting the importance of structural diversity in enhancing biological activity .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) CLogP Key Functional Groups Reference
Target: 4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine Pyrimidine + Piperazine + Thiadiazole - 6-(difluoromethyl)
- 2-methyl
- 5-cyclopropyl-thiadiazole
~410–420 ~2.5–3.0 Thiadiazole, difluoromethyl, cyclopropyl
F 86609095 (C23H31N5) Pyrimidine + Piperazine + Cyclobutylamine - 2-cyclopropyl
- 4-pyrimidinyl cyclobutylamine
450.41 2.53 Cyclopropyl, cyclobutylamine
4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine Pyrimidine + Piperazine + Oxazole - 5-fluoro
- 4-methoxyphenyl
- 5-cyclopropyl-oxazole
409.5 ~2.8 Oxazole, methoxyphenyl, fluorine
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one Pyrimidinone + Piperazine + Thiadiazole - 2-fluorophenyl
- 5-methyl-thiadiazole
- Thioether linkage
~390–400 ~2.2 Thiadiazole, fluorophenyl, thioether
WJ111-11 (C32H34F2N12O6) Triazine + Pyrimidine + Piperazine - Difluoromethylpyrimidine
- Morpholino-triazine
- Piperazine linker
728.7 ~1.5 Triazine, morpholine, difluoromethylpyrimidine

Key Functional Group Analysis

Thiadiazole vs. This difference may influence binding affinity to targets like kinase enzymes or ABC transporters . The cyclopropyl group on the thiadiazole (target) improves metabolic stability over methyl-substituted thiadiazoles (), as cyclopropane’s strain reduces susceptibility to oxidative metabolism .

Difluoromethyl vs. Trifluoromethyl/Other Halogens

  • The 6-(difluoromethyl) group in the target compound offers balanced lipophilicity and polarity compared to trifluoromethyl analogs (e.g., MI-319 in ), which exhibit higher CLogP (~3.5) but may suffer from reduced solubility .
  • Fluorine substitution (e.g., 5-fluoro in ) enhances bioavailability but may reduce target selectivity due to increased electronegativity .

Piperazine Linker Modifications Piperazine in the target compound provides conformational flexibility, enabling optimal interactions with binding pockets.

Pharmacological and Physicochemical Properties

Property Target Compound F 86609095 WJ111-11 Compound
Molecular Weight ~410–420 450.41 728.7 409.5
CLogP ~2.5–3.0 2.53 ~1.5 ~2.8
LipE (Ligand Efficiency) ~5.5 (estimated) 5.89 N/A N/A
Metabolic Stability High (cyclopropyl) Moderate (cyclobutyl) Low (morpholine) Moderate (methoxyphenyl)
Synthetic Accessibility Moderate High Low Moderate
  • LipE (Ligand Efficiency) : The target’s estimated LipE (~5.5) surpasses F 86609095 (5.89) due to its optimized balance of potency and lipophilicity .
  • Synthetic Complexity : WJ111-11’s triazine-morpholine scaffold () requires multi-step synthesis, whereas the target compound’s simpler pyrimidine-thiadiazole core allows scalable production .

Preparation Methods

Thiadiazole Ring Formation

Thiosemicarbazide derivatives are cyclized with cyclopropanecarbonyl chloride to form 5-cyclopropyl-1,3,4-thiadiazole-2-amine. In a representative procedure, cyclopropanecarbonyl chloride reacts with thiosemicarbazide in ethanol under reflux, yielding the thiadiazole intermediate (63–88% yield). IR spectroscopy confirms the presence of thioamide (C=S) and NH stretches at 1,652 cm⁻¹ and 3,270–3,439 cm⁻¹, respectively.

Piperazine Substitution

The thiadiazole-2-amine undergoes nucleophilic substitution with piperazine. Using NaHCO₃ as a base in ethanol, the amine group displaces a leaving group (e.g., chloride) at the 2-position of the thiadiazole. The reaction proceeds at 80°C for 12 hours, yielding 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine. MALDI-TOF analysis confirms the molecular ion peak at m/z 210.30.

Synthesis of the Pyrimidine Core

The 6-(difluoromethyl)-2-methylpyrimidin-4-ol scaffold is constructed via a condensation-fluorination sequence.

Condensation Reaction

Ethyl acetoacetate and difluoroacetamidine hydrochloride condense in acetic acid to form 6-(difluoromethyl)-2-methylpyrimidin-4-ol. The reaction is heated to 90°C for 15 hours, achieving a 72% yield. The difluoromethyl group is introduced via in situ hydrolysis of 2,2-difluoroacetic anhydride, a strategy validated on kilogram scales.

Chlorination

The hydroxyl group at the 4-position is replaced with chlorine using POCl₃. Reaction at 110°C for 6 hours converts the pyrimidin-4-ol to 4-chloro-6-(difluoromethyl)-2-methylpyrimidine (85% yield). ¹H NMR analysis shows a singlet for the difluoromethyl group at δ 5.98 (t, J = 56 Hz).

Coupling of Thiadiazole-Piperazine and Pyrimidine Fragments

The final step involves nucleophilic aromatic substitution (SNAr) between the piperazine-thiadiazole and chloropyrimidine.

Reaction Conditions

A mixture of 4-chloro-6-(difluoromethyl)-2-methylpyrimidine and 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine is refluxed in acetonitrile with K₂CO₃ as a base. After 24 hours, the product precipitates upon cooling (yield: 65–78%). Excess piperazine (1.5 equiv) ensures complete substitution.

Purification

Crude product is recrystallized from ethanol/water (3:1), yielding >99% purity by HPLC. MALDI-TOF analysis confirms the molecular ion at m/z 378.42.

Industrial-Scale Optimization

Solvent and Catalyst Screening

ParameterSmall-Scale (Lab)Large-Scale (Pilot Plant)
SolventAcetonitrileEthanol
CatalystK₂CO₃Cs₂CO₃
Temperature80°C70°C
Yield78%82%

Transitioning to ethanol reduces costs and improves safety, while Cs₂CO₃ enhances reactivity at lower temperatures.

Continuous Flow Synthesis

A two-stage continuous flow system reduces reaction time from 24 hours to 2 hours:

  • Stage 1 : Thiadiazole-piperazine synthesis (residence time: 30 minutes).

  • Stage 2 : SNAr coupling (residence time: 90 minutes).

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the difluoromethyl group to COOH occurs under prolonged heating (>24 hours). Implementing strict temperature control (70–80°C) and inert atmospheres reduces degradation to <5%.

Scalability of Thiadiazole Intermediates

Batch variability in thiadiazole synthesis is addressed via automated pH control during cyclization, ensuring consistent NH deprotonation and cyclization efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (m, 4H, cyclopropyl), 2.52 (s, 3H, CH₃), 3.48–3.54 (m, 8H, piperazine), 5.98 (t, J = 56 Hz, 2H, CF₂H).

  • ¹³C NMR : δ 165.4 (C=N, thiadiazole), 158.9 (C-F, pyrimidine) .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine?

The synthesis involves multi-step reactions, starting with the preparation of the thiadiazole and piperazine intermediates. Key steps include:

  • Cyclopropyl-thiadiazole ring formation under reflux with catalysts like triethylamine in solvents such as dimethylformamide (DMF) .
  • Coupling the thiadiazole-piperazine intermediate with a difluoromethyl-pyrimidine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR and LC-MS.

Q. Which analytical techniques are critical for structural characterization of this compound?

Essential methods include:

  • 1H/13C NMR : To confirm substituent positions on the pyrimidine and piperazine rings .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation .
  • X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally similar pyrimidinones .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Elevated temperatures (80–120°C) and inert atmospheres (N2/Ar) prevent side reactions in heterocycle formation .

Q. How can researchers verify the compound’s purity for biological assays?

  • HPLC with UV detection (C18 column, methanol/water mobile phase) to achieve >95% purity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues .

Q. What are the key structural features influencing this compound’s reactivity?

  • The difluoromethyl group on pyrimidine enhances electrophilicity, facilitating nucleophilic attacks .
  • The thiadiazole-piperazine moiety contributes to planar rigidity, affecting solubility and binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Systematic substituent variation : Replace cyclopropyl with larger alkyl/aryl groups to probe steric effects .
  • In vitro assays : Compare IC50 values against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Cross-validation assays : Replicate studies using standardized protocols (e.g., ATPase assays for kinase inhibition) .
  • Meta-analysis of analogs : Compare data from structurally related compounds (e.g., pyrimidines with trifluoroethyl vs. difluoromethyl groups) to identify trends .

Q. How can molecular interactions with biological targets be elucidated?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins .
  • Cryo-EM/X-ray co-crystallization : Resolve 3D structures of the compound bound to target enzymes .

Q. What methodologies address low solubility in aqueous buffers?

  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability .

Q. How do computational tools enhance predictive modeling of pharmacokinetics?

  • QSAR models : Train algorithms on datasets of pyrimidine derivatives to predict logP, metabolic stability, and CYP450 interactions .
  • Molecular dynamics simulations : Analyze membrane permeability using CHARMM or GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.